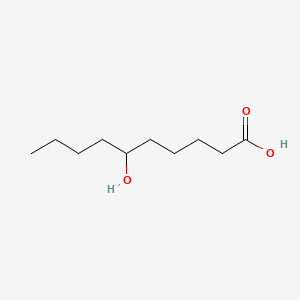
Decanoic acid, 6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .
化学反応の分析
Types of Reactions: Decanoic acid, 6-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and carboxyl functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.
類似化合物との比較
Decanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
10-Hydroxydecanoic acid: Another hydroxylated decanoic acid with the hydroxyl group at the tenth carbon position.
Capric acid: Another name for decanoic acid, highlighting its use in various industrial applications.
Uniqueness: Decanoic acid, 6-hydroxy-, is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
16899-10-8 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChIキー |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


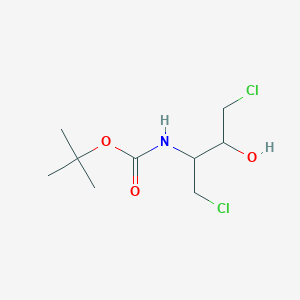
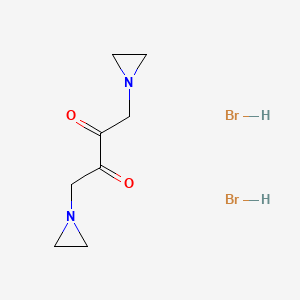
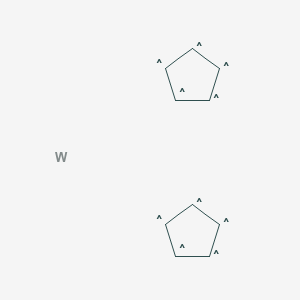
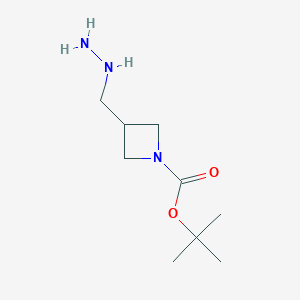
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
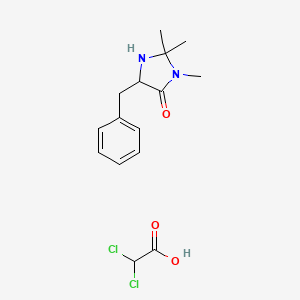
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
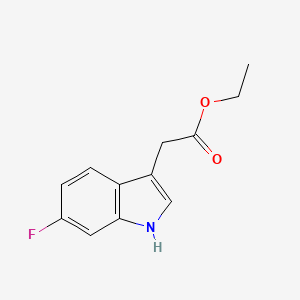
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
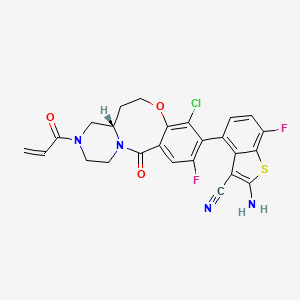
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
